5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole

Medicinal Chemistry Synthetic Methodology Nav1.7 Inhibitor Synthesis

Sourcing authentic Intermediate F (CAS 1423161-91-4) for Nav1.7 inhibitor programs is challenging due to the prevalence of des-bromo or regioisomeric analogs that fail in key coupling steps. This compound is the exact starting material from Amgen's patent US 9,012,443 B2, featuring the critical ortho-bromo handle for borylation and N-methyl protection for Pd-catalyzed cross-couplings. - Enables direct borylation to (2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid - Avoids dead-end synthetic routes caused by regioisomeric impurities - Supplied at ≥98% purity (HPLC) with full analytical documentation

Molecular Formula C11H8BrF3N2
Molecular Weight 305.09 g/mol
CAS No. 1423161-91-4
Cat. No. B1402297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
CAS1423161-91-4
Molecular FormulaC11H8BrF3N2
Molecular Weight305.09 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=C(C=CC(=C2)C(F)(F)F)Br
InChIInChI=1S/C11H8BrF3N2/c1-17-10(4-5-16-17)8-6-7(11(13,14)15)2-3-9(8)12/h2-6H,1H3
InChIKeyYYLXZEXBQRRRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of a Key Nav1.7 Inhibitor Intermediate


5-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole (CAS 1423161-91-4) is a heterocyclic building block bearing a 1-methylpyrazole ring coupled to a 2-bromo-5-(trifluoromethyl)phenyl scaffold. Its primary documented role is as 'Intermediate F' in the synthesis of bicyclic aryl sodium channel inhibitors patented by Amgen Inc. (US 9,012,443 B2) [1]. The compound serves as a critical precursor for generating (2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid, enabling Suzuki–Miyaura cross-coupling to construct Nav1.7-targeting chemical matter . Vendors typically supply this intermediate at ≥98% purity (HPLC), with a molecular weight of 305.09 g/mol and the SMILES notation CN1C(=CC=N1)C2=C(C=CC(=C2)C(F)(F)F)Br .

1
Boronic acid precursor for Nav1.7 inhibitor synthesis via lithium-halogen exchange
2
Ortho-bromo handle enables selective borylation and Suzuki coupling
3
N-Methyl protection ensures compatibility with organometallic transformations

Why This Pyrazole Intermediate Is Irreplaceable


The ortho-bromo substituent on the phenyl ring is the critical functional handle that enables downstream derivatization. Replacing this compound with the des-bromo analog (e.g., 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole) eliminates the halide required for lithium-halogen exchange or transition-metal-catalyzed borylation to generate the corresponding boronic acid [1]. Similarly, the regional isomer 4-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole alters the geometry of the pyrazole-phenyl linkage, which can disrupt binding pose or subsequent coupling regiochemistry [2]. The N-methyl substitution pattern is also critical: the 1H-pyrazole analog without methyl protection would undergo competing N-H deprotonation during organometallic transformations [3]. These structural requirements mean that generic replacement with a 'similar-looking' pyrazole building block results in a dead-end synthetic route or a mismatched intermediate that fails to deliver the intended final compound.

Des-bromo analog
Eliminates the halide necessary for lithium-halogen exchange; boronic acid formation impossible
4-Pyrazolyl regioisomer
Alters pyrazole-phenyl geometry, disrupting downstream coupling regiochemistry and binding pose
N-Unsubstituted pyrazole
Acidic N-H proton consumes organolithium reagent, reducing yield and requiring extra protection steps

Differentiation Evidence Against Common Analogs


Ortho-Bromo Enables Boronic Acid Formation

In the Amgen patent US 9,012,443 B2, 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole (Intermediate F) undergoes lithium-halogen exchange with n-BuLi at −78 °C followed by treatment with triisopropyl borate to deliver (2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid [1]. The ortho-bromo is essential for this transformation: the corresponding des-bromo analog (1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole) cannot undergo this borylation sequence; the para-bromo regioisomer (4-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole) would yield a boronic acid with altered geometry incompatible with the downstream Suzuki coupling partners [2].

Ortho-Br Boronic Acid Formation
Reported
Target: 90% yield
Comparator: des-bromo or para-bromo fail to produce viable coupling partner
Supports boronic acid synthetic pathway
Binary decision: only ortho-bromo enables patented route
Medicinal Chemistry Synthetic Methodology Nav1.7 Inhibitor Synthesis

N-Methyl Group Prevents Undesired Deprotonation

The N-methyl group on the pyrazole ring is critical for enabling the lithium-halogen exchange reaction. The N-unsubstituted analog (5-(2-bromo-5-(trifluoromethyl)phenyl)-1H-pyrazole) contains an acidic N-H proton (pKa ≈ 14 in DMSO) that would consume one equivalent of n-BuLi before any desired halogen-metal exchange occurs, requiring excess base, generating irreversible byproducts, and reducing yield [1]. The N-methyl compound eliminates this acid-base side reaction, allowing stoichiometric control of the lithium-halogen exchange [2].

N-Methyl Deprotonation Control
Class-level
~2-3× yield advantage
N-H analog: ≥1 equiv base loss; N-Me: clean exchange
Preserves organolithium for productive exchange
Estimated from pyrazole pKa and lithiation studies
Organometallic Chemistry Process Chemistry Pyrazole Protection Strategy

5-Pyrazolyl Connectivity Guides Correct Coupling Geometry

Patent US 9,012,443 B2 specifically requires the 5-(2-substituted-phenyl)-1-methyl-1H-pyrazole connectivity for the boronic acid intermediate that undergoes Suzuki coupling. The regioisomeric 4-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole would produce a boronic acid with the pyrazole attached at the 4-position, generating a final biaryl product with altered dihedral angle between the pyrazole and the coupled aryl ring [1]. This geometric change is known to abrogate Nav1.7 inhibitory activity in closely related scaffolds [2].

5-Pyrazolyl Connectivity
Cross-study
Only 5-isomer yields active inhibitors
4-isomer absent from all patent-exemplified final compounds
Mandatory for replicating Nav1.7 inhibitor SAR
Altered dihedral angle disrupts voltage-sensing domain binding
Cross-Coupling Chemistry Structure-Activity Relationship Nav1.7 Pharmacology

Key Application Scenarios for This Intermediate


Nav1.7 Inhibitor Drug Discovery

This compound is the designated starting material (Intermediate F) for constructing the pyrazole-phenylboronic acid coupling partner required to synthesize Amgen's bicyclic aryl sulfonamide Nav1.7 inhibitors [1]. Groups pursuing pain indication programs targeting Nav1.7 should procure CAS 1423161-91-4 at ≥98% purity to reproduce the exact coupling conditions and final compounds described in US 9,012,443 B2.

Suzuki Coupling for Pyrazole Library Synthesis

The boronic acid derived from this compound (CAS 1423161-92-5) serves as a versatile coupling partner for generating diverse 5-aryl-1-methylpyrazole libraries. The ortho-bromo handle enables clean, high-yielding borylation, and the N-methyl group ensures compatibility with Pd-catalyzed cross-couplings without N-H interference [2]. This contrasts with N-unsubstituted analogs that require protection/deprotection steps.

Fragment-Based Design with Trifluoromethylphenyl Cores

The 2-bromo-5-trifluoromethyl substitution pattern provides a unique combination of electron-withdrawing effects (σm for CF3 = 0.43; σo for Br = 0.23) and steric bulk that modulates both the electronics of the pyrazole ring and the conformational preferences of the biaryl axis [3]. The 5-pyrazolyl connectivity (as opposed to 4-pyrazolyl) is critical for reproducing the binding pose observed in Nav1.7 co-crystal structures of analogous inhibitors [4].

Application
Selection Property
Validation Focus
Nav1.7 target research programs
Ortho-bromo regioisomer, N-methyl protection
Verify boronic acid formation and Suzuki coupling efficiency
5-Arylpyrazole library synthesis
Productive borylation handle, Pd-coupling compatibility
Confirm cross-coupling scope and functional group tolerance
Fragment-based design with CF3-phenyl cores
5-Pyrazolyl connectivity, electronic profile
Assess conformational bias and binding pose reproduction
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